Glucocorticoid Receptor Binding: THF Shows Zero Displacement Activity vs Active Glucocorticoids
Tetrahydrocortisol demonstrates no measurable binding affinity for the specific cytoplasmic steroid-binding protein (SBP) in human acute lymphoblastic leukemic blast cells, unlike active glucocorticoids. In competitive binding assays, THF was unable to displace radiolabeled dexamethasone from the SBP, whereas glucocorticoids with known killing potency showed displacement activity directly proportional to their therapeutic efficacy [1]. This absence of GR binding differentiates THF from 5α-reduced metabolites such as allotetrahydrocortisol, which has been shown to bind GR with significant affinity and act as an endogenous agonist [2].
| Evidence Dimension | Glucocorticoid receptor (SBP) binding affinity |
|---|---|
| Target Compound Data | No displacement of radiolabeled dexamethasone from SBP (undetectable binding) |
| Comparator Or Baseline | Active glucocorticoids (dexamethasone, cortisol): dose-dependent displacement activity; ATHF: binds GR with significant affinity and acts as endogenous agonist |
| Quantified Difference | Qualitative difference: zero detectable binding vs measurable displacement activity |
| Conditions | Competitive binding assay using cytosol from glucocorticoid-sensitive human lymphoblastic leukemic blast cells; [3H]dexamethasone as radioligand |
Why This Matters
This lack of GR binding confirms THF's suitability as a biologically inactive internal standard or tracer in glucocorticoid signaling studies, whereas ATHF would introduce confounding agonist activity.
- [1] Lippman ME, Halterman RH, Leventhal BG, Perry S, Thompson EB. Glucocorticoid-binding proteins in human acute lymphoblastic leukemic blast cells. Journal of Clinical Investigation. 1973;52(7):1715-1725. View Source
- [2] McInnes KJ, Kenyon CJ, Chapman KE, et al. 5α-Reduced glucocorticoids: a story of natural selection. Journal of Endocrinology. 2012;212(2):111-124. View Source
